

A Comprehensive Technical Guide to the Physical Properties of 3-Nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitrobenzoyl chloride

Cat. No.: B089680

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **3-Nitrobenzoyl chloride** (CAS No: 121-90-4), a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering readily accessible data and procedural insights.

Core Physical Properties

3-Nitrobenzoyl chloride is a solid at room temperature, typically appearing as a white to pale yellow or brown crystalline substance.^[1] It is characterized by a pungent odor and is known to be moisture-sensitive, decomposing in the presence of water.^{[2][3]}

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of **3-Nitrobenzoyl chloride**, compiled from various sources for easy comparison.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ CINO ₃	[1] [2]
Molecular Weight	185.56 g/mol	[4]
Melting Point	29 - 36 °C (84.2 - 96.8 °F)	[1] [2] [5] [6] [7]
Boiling Point	275 - 278 °C (527 - 532.4 °F) at 760 mmHg	[2] [5] [6] [7]
Density	Approximately 1.42 - 1.5 g/cm ³	[8] [4] [5] [9]
Flash Point	> 112 °C (> 233.6 °F)	[2] [6] [7]
Solubility	Decomposes in water and alcohol; Soluble in ether, benzene, and toluene. [3] [4] [10]	[3] [4] [10]
Vapor Density	6.43	
Refractive Index	~1.5810 - 1.589	[3] [8] [4]

Experimental Protocols

While specific experimental determinations for **3-Nitrobenzoyl chloride** are not readily available in the public domain, the following are detailed, generalized methodologies for determining the key physical properties of solid organic compounds like **3-Nitrobenzoyl chloride**.

Melting Point Determination

The melting point of an organic solid can be determined with high precision using a Mel-Temp apparatus or a Thiele tube. A sharp melting point range of 0.5-1.0°C is indicative of a pure compound.

Method 1: Mel-Temp Apparatus

- **Sample Preparation:** A small amount of finely powdered **3-Nitrobenzoyl chloride** is packed into a capillary tube to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus.
- Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Method 2: Thiele Tube

- Sample Preparation: As with the Mel-Temp method, a small amount of the compound is packed into a capillary tube.
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Heating: The side arm of the Thiele tube is gently heated to create a convection current, ensuring uniform temperature distribution.
- Observation: The melting point range is observed and recorded as described for the Mel-Temp method.

Boiling Point Determination

For a solid compound like **3-Nitrobenzoyl chloride**, the boiling point is determined after it has been melted. The Thiele tube method is commonly employed for small-scale determinations.

- Sample Preparation: A small amount of **3-Nitrobenzoyl chloride** is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the test tube.
- Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube.
- Heating: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

- Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a solid can be determined by measuring its mass and volume.

- Mass Measurement: A known mass of **3-Nitrobenzoyl chloride** is accurately weighed using an analytical balance.
- Volume Measurement (by displacement):
 - A graduated cylinder is partially filled with a liquid in which **3-Nitrobenzoyl chloride** is insoluble (e.g., a saturated hydrocarbon). The initial volume is recorded.
 - The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.
 - The volume of the solid is the difference between the final and initial volume readings.
- Calculation: Density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

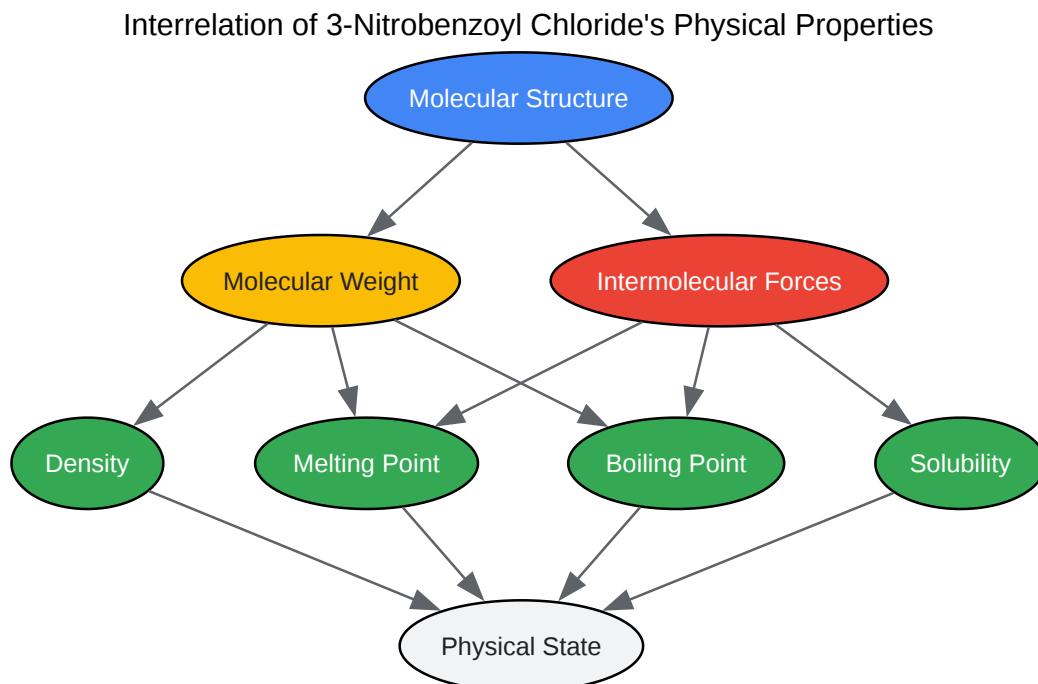
A qualitative assessment of solubility can be performed as follows:


- Sample Preparation: A small, measured amount of **3-Nitrobenzoyl chloride** (e.g., 25 mg) is placed in a test tube.
- Solvent Addition: A small volume of the solvent (e.g., 0.75 mL) is added in portions.
- Observation: The mixture is vigorously shaken after each addition. The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble). This is repeated for a range of solvents (water, ethanol, ether, etc.).

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a chemical compound such as **3-Nitrobenzoyl chloride**.


Workflow for Physical Property Determination of 3-Nitrobenzoyl Chloride

[Click to download full resolution via product page](#)

Caption: A logical workflow for determining the physical properties of a chemical compound.

Logical Relationships of Physical Properties

The following diagram illustrates the logical relationships and dependencies between the fundamental physical properties of a substance like **3-Nitrobenzoyl chloride**.

[Click to download full resolution via product page](#)

Caption: Interdependencies of the core physical properties of **3-Nitrobenzoyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pennwest.edu [pennwest.edu]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 3-Nitrobenzoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089680#3-nitrobenzoyl-chloride-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com